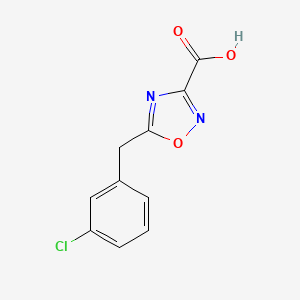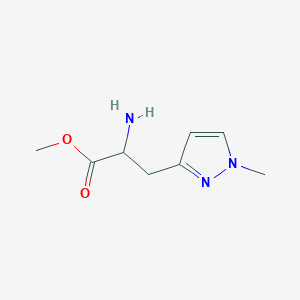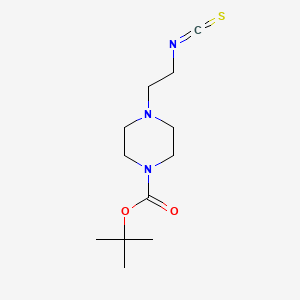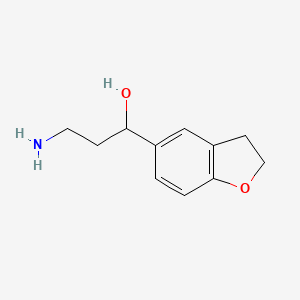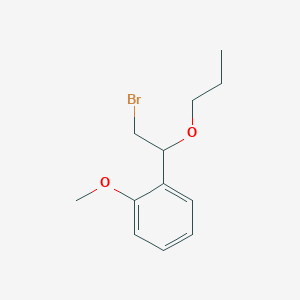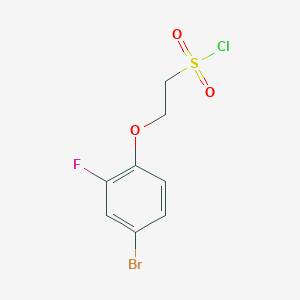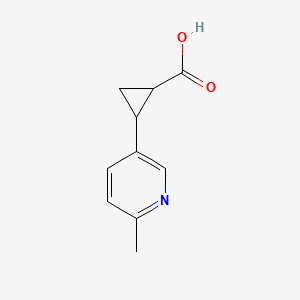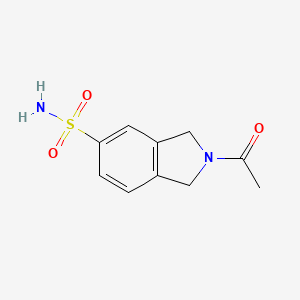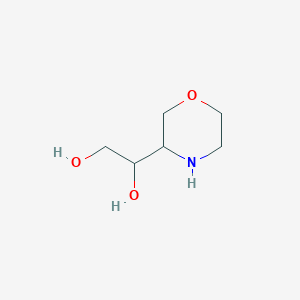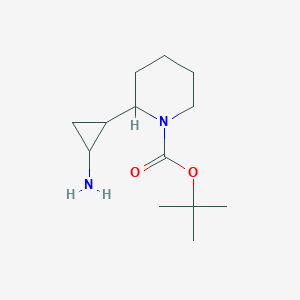![molecular formula C11H11F3N2O B13616594 [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a compound that has garnered significant interest in the field of chemical biology. This compound is known for its unique structure, which includes a diazirine ring and a trifluoromethyl group. These features make it a valuable tool in various scientific applications, particularly in photoaffinity labeling and chemical probe synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol typically involves the coupling reaction of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide in dimethyl sulfoxide (DMSO). This reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diazirine ring can participate in substitution reactions, particularly under UV light activation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted diazirine derivatives .
科学的研究の応用
[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for chemical probe synthesis, allowing for the study of complex molecular interactions.
Biology: The compound is used in photoaffinity labeling to investigate protein-ligand interactions and identify binding sites.
Industry: The compound is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves its ability to form covalent bonds with biological targets upon UV light activation. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions and identify binding partners .
類似化合物との比較
Similar Compounds
- (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-((trimethylsilyl)ethynyl)phenyl)methanol
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
Uniqueness
Compared to similar compounds, [2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. The presence of both the diazirine ring and the trifluoromethyl group enhances its utility in photoaffinity labeling and chemical probe synthesis .
特性
分子式 |
C11H11F3N2O |
|---|---|
分子量 |
244.21 g/mol |
IUPAC名 |
[2,6-dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C11H11F3N2O/c1-6-3-8(4-7(2)9(6)5-17)10(15-16-10)11(12,13)14/h3-4,17H,5H2,1-2H3 |
InChIキー |
KUBRAGJVWLRBII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CO)C)C2(N=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


